Benzyl 2-(2-methyl-2-adamantyl)acetate

DGAT1 inhibitor Triglyceride synthesis Metabolic disease

Benzyl 2-(2-methyl-2-adamantyl)acetate (CAS 400086-32-0) is an adamantane-based ester that serves as a synthetic intermediate and research tool in medicinal chemistry and advanced material science. Its structure, which combines a rigid adamantyl core with a benzyl-protected acetate moiety, offers a unique profile of steric bulk, lipophilicity, and potential for further derivatization.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 400086-32-0
Cat. No. B3036924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-methyl-2-adamantyl)acetate
CAS400086-32-0
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3CC(C2)CC1C3)CC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C20H26O2/c1-20(12-19(21)22-13-14-5-3-2-4-6-14)17-8-15-7-16(10-17)11-18(20)9-15/h2-6,15-18H,7-13H2,1H3
InChIKeyFLLFSNKZCPVSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Benzyl 2-(2-methyl-2-adamantyl)acetate (CAS 400086-32-0) is a Strategic Starting Point for Adamantyl Ester Derivatives


Benzyl 2-(2-methyl-2-adamantyl)acetate (CAS 400086-32-0) is an adamantane-based ester that serves as a synthetic intermediate and research tool in medicinal chemistry and advanced material science [1]. Its structure, which combines a rigid adamantyl core with a benzyl-protected acetate moiety, offers a unique profile of steric bulk, lipophilicity, and potential for further derivatization [2]. The compound is specifically referenced in patent literature as a key component in adamantyl ester-containing compositions, highlighting its role in fragrance development and its function as a building block for more complex molecules [3]. This compound is not a final therapeutic agent but a critical structural synthon for optimizing drug-like properties and creating novel materials.

Procurement Alert: The Inherent Performance Trade-offs of Adamantyl Ester Analogs for Research and Development


In-class compounds like 2-adamantyl acetate (CAS 10523-95-2) or 2-methyl-2-adamantyl methacrylate (CAS 177080-67-0) are often considered potential substitutes due to their shared adamantane core. However, this approach overlooks critical, quantifiable differences in physicochemical behavior, biological activity, and material performance that directly impact experimental outcomes [1]. The substitution of a single functional group—for instance, replacing a benzyl ester with a methacrylate or altering the 2-position substituent—can lead to an order-of-magnitude shift in enzymatic inhibition [2] or fundamentally alter polymer deprotection sensitivity in lithography [3]. These are not interchangeable commodities; their unique properties demand a rigorous, data-driven selection process based on the specific application. The following evidence quantifies these critical differentiators for Benzyl 2-(2-methyl-2-adamantyl)acetate.

Quantitative Differentiation Guide for Benzyl 2-(2-methyl-2-adamantyl)acetate (CAS 400086-32-0)


Head-to-Head: Enzymatic Inhibition (DGAT1 vs. ACAT1) Demonstrates Target Selectivity

In a direct head-to-head comparison of enzyme inhibition, Benzyl 2-(2-methyl-2-adamantyl)acetate exhibits a pronounced and quantifiable preference for human Diacylglycerol O-acyltransferase 1 (DGAT1) over Acetyl-CoA acetyltransferase (ACAT1) [1]. The compound shows an IC50 of 20 nM for DGAT1, whereas its inhibitory activity against ACAT1 is significantly weaker, with an IC50 of 2.50E+3 nM (2,500 nM) [1]. This represents a 125-fold difference in inhibitory potency between the two targets.

DGAT1 inhibitor Triglyceride synthesis Metabolic disease Target selectivity

Cross-Study Comparison: SIRT5 Inhibition Potential Differentiates from More Potent Analogs

Data from a separate assay shows that Benzyl 2-(2-methyl-2-adamantyl)acetate inhibits human recombinant SIRT5 with an IC50 of 5.90E+3 nM (5,900 nM) [1]. While this places it as a micromolar-range inhibitor, it is significantly less potent than other adamantyl-based SIRT5 inhibitors reported in the literature. For comparison, compound 7c, a different adamantyl derivative, has been shown to inhibit isoprenylcysteine carboxyl methyltransferase (Icmt) with an IC50 of 12.4 µM (12,400 nM) .

SIRT5 inhibitor Sirtuin Epigenetics Cancer metabolism

Theoretical Performance Differentiator: Deprotection Sensitivity in 193nm Photoresist Polymers

While Benzyl 2-(2-methyl-2-adamantyl)acetate itself is not a photoresist monomer, the 2-methyl-2-adamantyl group it contains is a key structural motif in chemically amplified resists (CARs) for 193nm lithography [1]. Theoretical calculations comparing polymers with different 2-alkyl-2-adamantyl protecting groups reveal that the 2-methyl variant exhibits a lower deprotection sensitivity compared to its 2-ethyl and 2-butyl counterparts [1]. This lower sensitivity is attributed to a smaller exothermic (or greater endothermic) reaction energy for the deprotection step, providing a different kinetic profile during pattern formation [1].

Photoresist Lithography Polymer deprotection Adamantyl methacrylate

Fragrance Material: Headspace and Scent Profile Advantages over OTNE

Patent literature specifically identifies adamantyl ester-containing compounds, including 2-methyl-2-adamantyl acetate (a close analog of the benzyl ester), as effective substitutes for Octahydrotetramethyl acetophenone (OTNE), a common fragrance material [1]. The adamantyl esters are noted to have a similar scent profile to OTNE (cedarwood and amber notes) but offer the distinct advantage of a relatively higher headspace [1]. This higher volatility means the compound can be used at lower concentrations in a formulation, leading to potential savings in raw material costs, a reduced carbon footprint, and more efficient formulation space utilization [1].

Fragrance Headspace OTNE substitute Consumer products

Optimizing Selection: High-Impact Application Scenarios for Benzyl 2-(2-methyl-2-adamantyl)acetate


Probing DGAT1-Specific Pathways in Metabolic Disease Research

Based on its 125-fold selectivity for DGAT1 over ACAT1 (IC50: 20 nM vs. 2,500 nM) [1], this compound is ideally suited as a chemical probe to dissect DGAT1-mediated triglyceride synthesis without confounding off-target effects on ACAT1 [2]. This is critical for validating DGAT1 as a therapeutic target in obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

Investigating Moderate-Potency SIRT5 Inhibition in Cancer Metabolism

With a measured IC50 of 5.9 µM for human SIRT5 [1], Benzyl 2-(2-methyl-2-adamantyl)acetate provides a tool for studying the effects of moderate SIRT5 inhibition on cancer cell metabolism, where complete knockout or potent inhibition may lead to cytotoxicity or compensatory mechanisms [2]. It allows researchers to titrate the degree of SIRT5 inhibition and observe nuanced metabolic changes.

Designing Next-Generation 193nm Photoresists with Controlled Deprotection Kinetics

For materials scientists, the 2-methyl-2-adamantyl group's unique deprotection sensitivity [1] makes this compound a valuable synthon. It can be incorporated into polymer backbones to create photoresists with lower sensitivity profiles, a feature that can be leveraged to reduce line-edge roughness (LER) and improve pattern fidelity in advanced semiconductor lithography [2].

Developing High-Headspace Fragrance Materials for Consumer Products

Leveraging the class-level property of higher headspace observed in related adamantyl esters [1], Benzyl 2-(2-methyl-2-adamantyl)acetate is a strong candidate for developing new fragrance formulations. Its potential for higher volatility and a woody/amber scent profile [2] can lead to more efficient and cost-effective fragrances for detergents, air fresheners, and personal care products.

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